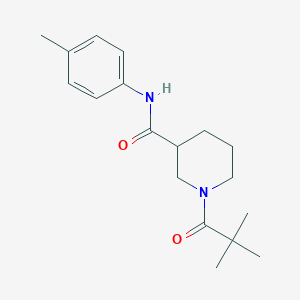![molecular formula C14H20FN3O3S B4505554 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4505554.png)
1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-3-piperidinecarboxamide
Descripción general
Descripción
1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H20FN3O3S and its molecular weight is 329.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.12094084 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes Development
The compound's structural components, specifically the dimethylamino and sulfonyl groups, have been utilized in the synthesis of fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, and are used for developing ultra-sensitive fluorescent molecular probes. Such probes are valuable for studying biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Advanced Material Synthesis
Research has also focused on incorporating the compound's structural motifs into the synthesis of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties, including high thermal stability, excellent solubility in organic solvents, and potential for use in advanced technological applications due to their low dielectric constants and high transparency (Liu et al., 2013).
Pharmaceutical Research
In the pharmaceutical domain, the compound's framework has been investigated for its potential in hypoglycemic therapy. Structural modifications have led to derivatives with significant activity, providing insights into the design of new therapeutic agents (Grell et al., 1998). Additionally, derivatives have been synthesized for antimicrobial applications, showcasing the versatility of the compound's core structure in generating biologically active molecules (Ajani et al., 2013).
Analytical Chemistry Applications
The dimethylamino and sulfonyl groups have been employed in derivatization reactions for analytical purposes, enhancing the detection sensitivity of various analytes. This application is crucial in developing highly sensitive and selective analytical methods for monitoring compounds at low concentration levels in complex matrices (Fukushima et al., 1997).
Chemical Synthesis and Reactivity Studies
Studies have explored the reactivity of similar structural motifs, providing valuable information on chemical synthesis techniques and reaction mechanisms. This research contributes to the broader understanding of the compound's chemical behavior, paving the way for the development of new synthetic routes and compounds with enhanced properties (Dmowski & Kamiński, 1983).
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c1-17(2)22(20,21)18-9-3-4-11(10-18)14(19)16-13-7-5-12(15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXDKKLLSCOQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4505473.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4505482.png)
![N-(4-{[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methylpropanamide](/img/structure/B4505485.png)
![2-[(furan-2-ylmethyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B4505493.png)
![1-[3-(5-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B4505509.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4505510.png)
![N-(3-fluorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4505512.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4505516.png)
![1-methyl-4-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B4505523.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4505540.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B4505546.png)
![(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B4505553.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4505556.png)
